molecular formula C15H14FNO2 B260060 N-benzyl-2-(4-fluorophenoxy)acetamide

N-benzyl-2-(4-fluorophenoxy)acetamide

Cat. No.: B260060
M. Wt: 259.27 g/mol
InChI Key: SVMPYJCAUPFKLV-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 4-fluorophenoxy moiety at the 2-position of the acetamide backbone.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-benzyl-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C15H14FNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)

InChI Key

SVMPYJCAUPFKLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Notable Features/Activity
N-benzyl-2-(4-fluorophenoxy)-N-methylacetamide N-methyl, 4-fluorophenoxy C₁₆H₁₅FNO₂ 287.30 Enhanced lipophilicity due to N-methyl
N-benzyl-2-(4-chlorophenoxy)acetamide 4-chlorophenoxy C₁₅H₁₂ClNO₂ 273.72 Higher halogen electronegativity vs. F
N-benzyl-2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide Imidazolone ring C₁₀H₁₃N₃O₂ 231.25 Dual carbonyl groups (IR: 1747, 1669 cm⁻¹)
N-benzyl-2-(n-octylthio)acetamide Thioether (n-octylthio) C₁₇H₂₅NOS 295.45 Sulfur enhances metabolic stability
N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-tetrahydroisoquinolin-2-yl}acetamide Tetrahydroisoquinoline core, multiple substituents C₃₆H₄₃N₃O₆ 613.75 Orexin-1 receptor antagonist (IC₅₀ ~4 nM)

Key Observations:

Substituent Position and Electronic Effects: The 4-fluorophenoxy group in the target compound provides moderate electronegativity, influencing hydrogen bonding and membrane permeability. Comparatively, the 4-chloro analogue () may exhibit stronger electron-withdrawing effects but lower bioavailability due to increased molecular weight and steric hindrance .

Biological Activity Correlations: Tetrahydroisoquinoline derivatives () demonstrate that bulky substituents (e.g., 3,4-dimethoxyphenyl, piperidinyl-ethoxy) enhance receptor selectivity. For example, compound 20 (Table 1) showed potent orexin-1 receptor antagonism due to its extended hydrophobic side chain . Sulfur-containing analogues (e.g., thioacetamides in ) exhibit improved metabolic stability compared to oxygen-based ethers, though they may reduce solubility .

Synthetic Routes and Yields: Alkylation and nucleophilic substitution are common strategies. Phase-transfer catalysis () improved benzylation efficiency in toluene, suggesting solvent and catalyst choice critically impact yields .

Pharmacological and Toxicity Profiles

  • Nitroheterocyclic Analogues: Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide, ) shares the N-benzylacetamide backbone but incorporates a nitroimidazole ring. While effective against Trypanosoma cruzi, it causes severe side effects (e.g., agranulocytosis, neuropathy) due to nitro group toxicity. This highlights the advantage of non-nitro derivatives like N-benzyl-2-(4-fluorophenoxy)acetamide in reducing adverse effects .
  • Anti-inflammatory Potential: Indole-acetamide hybrids () with chloro and methoxy substituents showed COX-2 inhibition (IC₅₀ ~4.7 μM), suggesting that fluorophenoxy variants may similarly target inflammatory pathways .

Physicochemical Properties

  • NMR and Spectral Data :
    • The target compound’s ¹H NMR would likely show resonances for the benzyl (δ ~4.5 ppm, CH₂), fluorophenyl (δ ~6.8–7.2 ppm, aromatic H), and acetamide (δ ~2.1 ppm, CH₂CO) groups, similar to analogues in and .
    • IR spectra of imidazolone-containing analogues () revealed carbonyl stretches at 1747 cm⁻¹ (amide) and 1669 cm⁻¹ (imidazolone), which could guide characterization of the target compound .

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